(1R,2R)-2-(Ethyl(2-hydroxyethyl)amino)cyclopentan-1-ol
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Overview
Description
(1R,2R)-2-(Ethyl(2-hydroxyethyl)amino)cyclopentan-1-ol is a chiral compound with a cyclopentane ring substituted with an ethyl(2-hydroxyethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Ethyl(2-hydroxyethyl)amino)cyclopentan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone.
Reductive Amination: Cyclopentanone undergoes reductive amination with ethylamine and 2-hydroxyethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can further enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Ethyl(2-hydroxyethyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloro compound.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: SOCl2 in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of the corresponding chloro compound.
Scientific Research Applications
(1R,2R)-2-(Ethyl(2-hydroxyethyl)amino)cyclopentan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and receptor binding due to its chiral nature.
Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Ethyl(2-hydroxyethyl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The hydroxyl and amino groups play a crucial role in binding to the active sites of these targets, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-(Ethyl(2-hydroxyethyl)amino)cyclopentan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(Ethyl(2-hydroxyethyl)amino)cyclohexan-1-ol: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
2-(Methyl(2-hydroxyethyl)amino)cyclopentan-1-ol: A compound with a methyl group instead of an ethyl group.
Uniqueness
(1R,2R)-2-(Ethyl(2-hydroxyethyl)amino)cyclopentan-1-ol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomers and structurally similar compounds. This uniqueness makes it valuable in the development of chiral drugs and other specialized applications.
Biological Activity
(1R,2R)-2-(Ethyl(2-hydroxyethyl)amino)cyclopentan-1-ol is a chiral compound characterized by a cyclopentane ring with an ethyl(2-hydroxyethyl)amino substituent. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C9H19NO2
- Molecular Weight : 173.25 g/mol
- Structure : The compound exhibits chirality, which is crucial for its biological activity.
The biological activity of this compound primarily involves its interactions with specific receptors and enzymes. The hydroxyl and amino groups facilitate binding to active sites, modulating receptor activity and enzyme functions. This interaction is significant in various biological processes, including neurotrophic effects and potential therapeutic applications in neurodegenerative diseases.
Neurotrophic Effects
Research has indicated that compounds with similar structures exhibit neurotrophic activities, enhancing neurite outgrowth in neuronal cultures. For instance, studies on related compounds have shown that they can stimulate the growth of axons and dendrites in cortical neurons, suggesting potential applications in treating conditions like Alzheimer's and Parkinson's diseases .
Case Studies and Research Findings
- Neuroprotective Studies : In vitro studies have demonstrated that this compound promotes neuronal survival and growth under stress conditions. Concentration levels as low as 0.1 µmol/L have been effective in enhancing neurite outgrowth .
- Pharmacological Applications : The compound has been explored as a building block for synthesizing pharmaceuticals targeting neurological disorders. Its chiral nature allows for the development of specific enantiomers that may exhibit distinct biological activities.
- Synthetic Routes : The synthesis typically involves reductive amination of cyclopentanone with ethylamine and 2-hydroxyethylamine, followed by purification methods such as recrystallization or chromatography. This synthetic approach is crucial for obtaining high-purity compounds for biological testing.
Comparative Biological Activity Table
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(1R,2R)-2-[ethyl(2-hydroxyethyl)amino]cyclopentan-1-ol |
InChI |
InChI=1S/C9H19NO2/c1-2-10(6-7-11)8-4-3-5-9(8)12/h8-9,11-12H,2-7H2,1H3/t8-,9-/m1/s1 |
InChI Key |
RDDUKBNTPCPULX-RKDXNWHRSA-N |
Isomeric SMILES |
CCN(CCO)[C@@H]1CCC[C@H]1O |
Canonical SMILES |
CCN(CCO)C1CCCC1O |
Origin of Product |
United States |
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